molecular formula C23H20ClNO2S B383076 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine CAS No. 385786-05-0

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B383076
CAS RN: 385786-05-0
M. Wt: 409.9g/mol
InChI Key: WPEGJGKWKSSFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine, also known as Diltiazem, is a benzothiazepine derivative that is used as a calcium channel blocker. It is commonly used to treat hypertension, angina pectoris, and arrhythmias. Diltiazem works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells, leading to vasodilation and decreased heart rate.

Mechanism of Action

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine works by inhibiting the influx of calcium ions into cardiac and smooth muscle cells. This leads to vasodilation, decreased heart rate, and decreased contractility of the heart. 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine also has a negative chronotropic effect, which means it slows down the heart rate.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several biochemical and physiological effects, including vasodilation, decreased heart rate, decreased contractility of the heart, and negative chronotropic effect. Additionally, 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential therapeutic applications in neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has several advantages for lab experiments, including its well-established mechanism of action and its availability as a commercial drug. However, 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine also has limitations, including its potential toxicity and the need for careful dosing and monitoring.

Future Directions

Future research on 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine could focus on its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies could investigate the mechanisms underlying 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine's anti-inflammatory and antioxidant effects, which may have implications for the treatment of other diseases, such as cancer and cardiovascular disease. Finally, research could focus on developing more targeted and effective formulations of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine for specific diseases and patient populations.

Synthesis Methods

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using various methods, including the condensation of 3,4-dimethoxybenzaldehyde with 2-aminobenzothiazole in the presence of a reducing agent, such as sodium borohydride. The resulting intermediate is then coupled with 4-chlorophenylacetonitrile to form the final product.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, angina pectoris, and arrhythmias. Additionally, recent studies have shown that 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine may have neuroprotective effects and could be used in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClNO2S/c1-26-20-12-9-16(13-21(20)27-2)19-14-23(15-7-10-17(24)11-8-15)28-22-6-4-3-5-18(22)25-19/h3-13,23H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEGJGKWKSSFRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3SC(C2)C4=CC=C(C=C4)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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